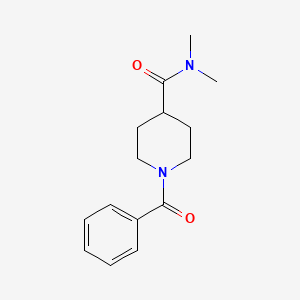![molecular formula C11H16O4S B6611918 2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol CAS No. 88476-50-0](/img/structure/B6611918.png)
2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol, commonly known as MMP-2, is an organic compound composed of a methyl group, a benzene ring, and a sulfonyl group. It is a highly versatile compound, with a wide range of applications in both scientific research and laboratory experiments.
Mechanism of Action
MMP-2 acts as a catalyst in the formation of covalent bonds between two molecules. It is a highly reactive compound, and can form covalent bonds quickly and efficiently. The reaction is typically initiated by the addition of a base, such as an amine, to the MMP-2 molecule. This causes the MMP-2 molecule to become protonated, which allows it to form a covalent bond with the other molecule.
Biochemical and Physiological Effects
MMP-2 has been found to have multiple biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs). This inhibition can lead to the disruption of normal cellular processes, such as cell growth and differentiation. In addition, MMP-2 has been shown to have anti-inflammatory effects, and has been used to treat certain inflammatory diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
MMP-2 has several advantages when used in laboratory experiments. It is a highly reactive compound, and can form covalent bonds quickly and efficiently. In addition, it is relatively inexpensive and easy to obtain. However, MMP-2 also has some limitations. It is highly toxic, and can cause severe health problems if not handled properly. In addition, it is volatile and can easily evaporate if not stored properly.
Future Directions
There are several potential future directions for MMP-2 research. One possibility is to further explore its potential therapeutic applications. In addition, further research could be done to explore its potential as a diagnostic tool, as well as its potential use in drug delivery systems. Finally, further research could be done to explore its potential applications in biotechnology and nanotechnology.
Synthesis Methods
MMP-2 is typically synthesized through a process known as the Grignard reaction. This reaction involves the use of a Grignard reagent, which is a strong organic base, and a halide, such as chloride, bromide, or iodide. The Grignard reagent is typically prepared by reacting an organic halide with magnesium metal in an ether solvent. The Grignard reagent then reacts with the halide to form the desired product.
Scientific Research Applications
MMP-2 has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-substrate interactions, and the study of protein-protein interactions. It has also been used to study the structure and function of proteins, as well as the mechanisms of drug action.
properties
IUPAC Name |
(2-hydroxy-2-methylpropyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-10(7-5-9)16(13,14)15-8-11(2,3)12/h4-7,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAHYKWRFNQZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

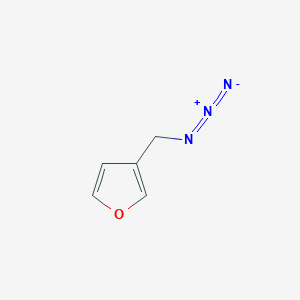
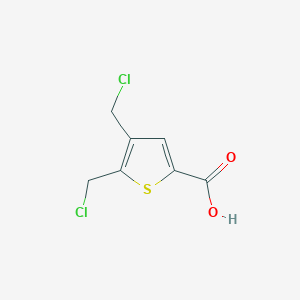
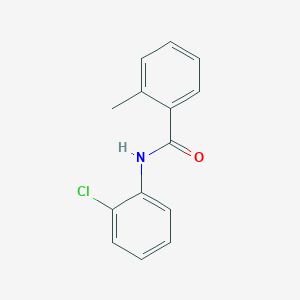




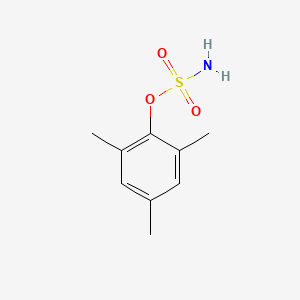


![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
